4-(2,3-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Overview
Description
4-(2,3-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a useful research compound. Its molecular formula is C17H15F2NO3 and its molecular weight is 319.30 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2,3-difluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is 319.10199966 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Research on quinolinones, including compounds similar to 4-(2,3-difluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, highlights their importance in drug chemistry due to their broad spectrum of biological activities. Efficient syntheses of quinolinone derivatives, like the one mentioned, often involve novel synthetic routes that are significant for the development of pharmacologically active compounds. For instance, Bunce and Nammalwar (2010) reported simple and efficient syntheses of 4(1H)-quinolinones utilizing adaptations of existing synthetic methodologies, emphasizing the compound's relevance in medicinal chemistry due to its structural presence in various drug molecules (Bunce & Nammalwar, 2010).
Structural Analysis and Crystallography
The structural analysis of quinolinone derivatives is crucial for understanding their reactivity and potential interactions with biological targets. Studies on isomeric quinolines provide insights into their crystal structures, showcasing the importance of certain structural motifs for their biological activity. For example, de Souza et al. (2015) explored the crystal structures of isomeric quinolinones, underscoring the role of specific dimeric motifs in their supramolecular arrangements, which could influence their pharmacological properties (de Souza et al., 2015).
Biological Activities
Quinolinone derivatives exhibit a wide range of biological activities, making them attractive targets for the development of new therapeutic agents. The synthesis and evaluation of quinolinone libraries, as conducted by Kwak et al. (2015), demonstrate their potential antibacterial, anticancer, and antiviral properties. This study highlights the compound's role in the discovery of new drugs, especially considering its ability to act as a scaffold for the development of compounds with significant biological activities (Kwak et al., 2015).
Properties
IUPAC Name |
4-(2,3-difluorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c1-22-9-6-13-16(14(7-9)23-2)11(8-15(21)20-13)10-4-3-5-12(18)17(10)19/h3-7,11H,8H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYLTNKAXOYOGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=C(C(=CC=C3)F)F)C(=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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